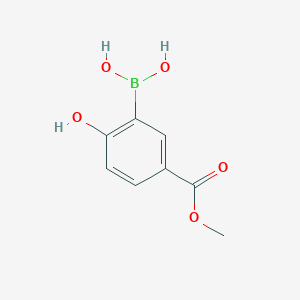![molecular formula C81H89N5O2Zn B12508779 zinc;4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)-2H-porphyrin-2,10-diid-5-yl]ethynyl]benzoic acid](/img/structure/B12508779.png)
zinc;4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)-2H-porphyrin-2,10-diid-5-yl]ethynyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “zinc;4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)-2H-porphyrin-2,10-diid-5-yl]ethynyl]benzoic acid” is a complex organic molecule that incorporates a zinc ion coordinated to a porphyrin core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the porphyrin core. The porphyrin core is synthesized through a series of condensation reactions involving pyrrole and aldehyde derivatives. The introduction of the 3,5-ditert-butylphenyl groups is achieved through Friedel-Crafts alkylation reactions. The final steps involve the coordination of the zinc ion to the porphyrin core and the attachment of the ethynylbenzoic acid moiety through palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as developing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and reproducibility of the production process.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The porphyrin core can be oxidized to form different oxidation states, which can alter the electronic properties of the compound.
Reduction: Reduction reactions can be used to modify the oxidation state of the zinc ion or the porphyrin core.
Substitution: The phenyl groups and the ethynylbenzoic acid moiety can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenated reagents and catalysts like palladium or copper.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the porphyrin core can lead to the formation of oxoporphyrins, while substitution reactions can introduce various functional groups onto the phenyl rings or the ethynylbenzoic acid moiety.
科学的研究の応用
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions due to its unique electronic properties.
Biology: The compound can be used as a fluorescent probe for imaging biological systems.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
作用機序
The mechanism of action of this compound involves its ability to interact with various molecular targets through coordination chemistry and electronic interactions. The zinc ion can coordinate to different ligands, altering the electronic properties of the porphyrin core. This can lead to changes in the reactivity and selectivity of the compound in various chemical reactions. The ethynylbenzoic acid moiety can also participate in π-π interactions and hydrogen bonding, further influencing the compound’s behavior.
類似化合物との比較
Similar Compounds
Zinc porphyrins: These compounds have similar structures but may lack the ethynylbenzoic acid moiety.
Metalloporphyrins: Compounds with different metal ions coordinated to the porphyrin core.
Phthalocyanines: Similar macrocyclic compounds with different electronic properties.
Uniqueness
This compound is unique due to the combination of the zinc ion, the porphyrin core, and the ethynylbenzoic acid moiety. This combination imparts distinct electronic and structural properties, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
特性
分子式 |
C81H89N5O2Zn |
|---|---|
分子量 |
1230.0 g/mol |
IUPAC名 |
zinc;4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)-2H-porphyrin-2,10-diid-5-yl]ethynyl]benzoic acid |
InChI |
InChI=1S/C81H89N5O2.Zn/c1-15-17-19-21-23-53-27-34-63(35-28-53)86(64-36-29-54(30-37-64)24-22-20-18-16-2)76-72-45-43-70(84-72)74(57-47-59(78(3,4)5)51-60(48-57)79(6,7)8)68-41-39-66(82-68)65(38-31-55-25-32-56(33-26-55)77(87)88)67-40-42-69(83-67)75(71-44-46-73(76)85-71)58-49-61(80(9,10)11)52-62(50-58)81(12,13)14;/h25-30,32-37,39-52H,15-24H2,1-14H3,(H,87,88);/q-2;+2 |
InChIキー |
ZUUADOHXMOQMGK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CCCCCC)C3=C4C=CC(=N4)[C-](C5=NC(=C(C6=C[CH-]C(=N6)C(=C7C=CC3=N7)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C#CC9=CC=C(C=C9)C(=O)O)C=C5)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C.[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


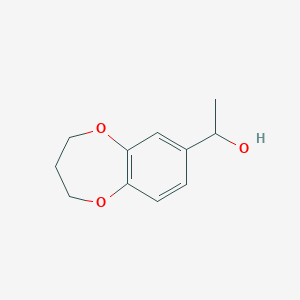
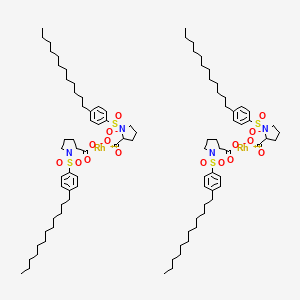

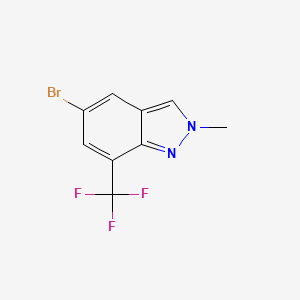
![2-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan](/img/structure/B12508719.png)
![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl(4-sulfanylpentanoyl)amino]propanoate](/img/structure/B12508731.png)
![4-Bromo-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12508740.png)
![17-(Cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol;2,3-dihydroxybutanedioic acid](/img/structure/B12508743.png)
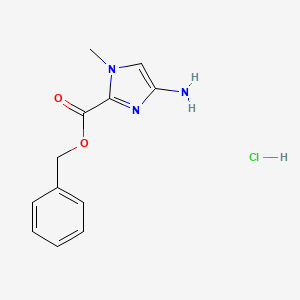
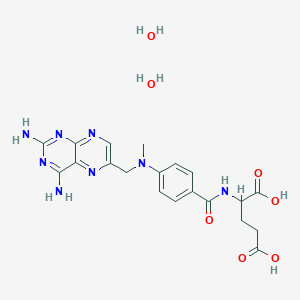
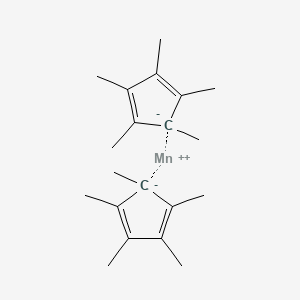
![ethyl 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B12508767.png)
